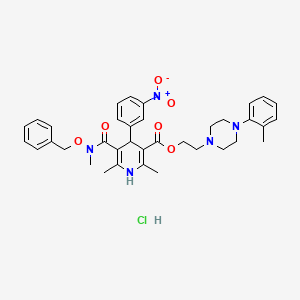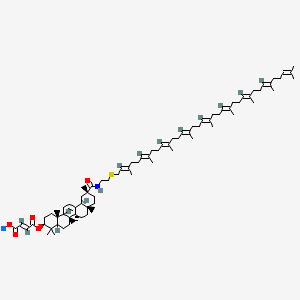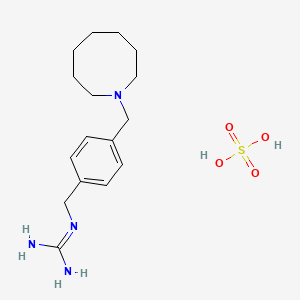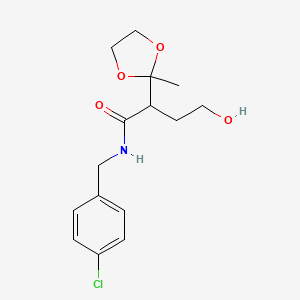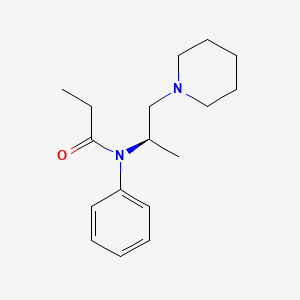
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that combines a tetrazole ring, a dimethoxyphenyl group, and a nitrophenyl-thioxomethyl-hydrazide moiety
Méthodes De Préparation
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the tetrazole ring, followed by the introduction of the dimethoxyphenyl group and the nitrophenyl-thioxomethyl-hydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Hydrolysis: The hydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions .
Applications De Recherche Scientifique
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules
Mécanisme D'action
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide include:
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Hydrazide derivatives: Compounds with hydrazide moieties but different aromatic groups.
Phenyl derivatives: Compounds with phenyl groups substituted with various functional groups.
The uniqueness of this compound lies in its combination of the tetrazole ring, dimethoxyphenyl group, and nitrophenyl-thioxomethyl-hydrazide moiety, which imparts specific chemical and biological properties .
Propriétés
Numéro CAS |
94772-00-6 |
|---|---|
Formule moléculaire |
C18H18N8O5S |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-(3-nitrophenyl)thiourea |
InChI |
InChI=1S/C18H18N8O5S/c1-30-14-7-6-11(8-15(14)31-2)17-21-24-25(23-17)10-16(27)20-22-18(32)19-12-4-3-5-13(9-12)26(28)29/h3-9H,10H2,1-2H3,(H,20,27)(H2,19,22,32) |
Clé InChI |
MUIAIJZVJXFWBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



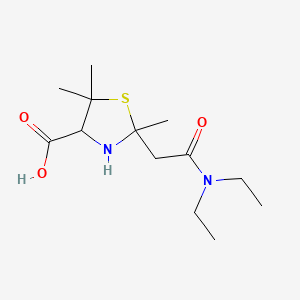

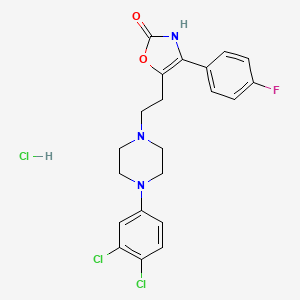
![3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride](/img/structure/B12758086.png)

